

Protocol for Studying Trifloxystrobin Resistance in Fungi

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Compound of Interest

Compound Name: Trifloxystrobin

Cat. No.: B8790963

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class (QoI fungicides), which functions by inhibiting mitochondrial respiration in fungi.[1] This inhibition occurs through the blockage of electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[2][3] The widespread use of **Trifloxystrobin** has led to the development of resistance in various fungal pathogens, posing a significant threat to effective disease management.[4][5] Understanding the mechanisms of resistance and having robust protocols to study them are crucial for developing effective resistance management strategies and for the discovery of new fungicides.

The primary mechanism of resistance to **Trifloxystrobin** is a target-site modification in the mitochondrial cytochrome b (cytb) gene.[3] Point mutations, most notably a glycine to alanine substitution at codon 143 (G143A) and a phenylalanine to leucine substitution at codon 129 (F129L), are known to confer high and moderate levels of resistance, respectively.[3][6] This document provides a comprehensive set of protocols for the phenotypic and molecular characterization of **Trifloxystrobin** resistance in fungi.

Data Presentation

Table 1: Fungicide Sensitivity (EC50 Values) of Fungal Isolates to **Trifloxystrobin**

Isolate ID	Species	Origin	Mycelial Growth EC50 (µg/mL)	Spore Germination EC50 (µg/mL)	Resistance Level	cytb Genotype
WT-1	Example spp.	Field A	0.05	0.02	Sensitive	G143, F129
RES-1	Example spp.	Field B	>100	>50	Highly Resistant	A143, F129
RES-2	Example spp.	Field C	5.2	2.5	Moderately Resistant	G143, L129
...

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination. Resistance level is categorized based on the resistance factor (RF = EC50 of test isolate / EC50 of sensitive wild-type isolate).

Table 2: Molecular Characterization of **Trifloxystrobin** Resistance

Isolate ID	cytb Gene Sequencing Result	G143A Mutation (PCR-RFLP)	F129L Mutation (Allele-Specific PCR)
WT-1	Wild-type (GGT at codon 143, TTC at codon 129)	Negative	Negative
RES-1	G143A mutation (GCT at codon 143)	Positive	Negative
RES-2	F129L mutation (CTT at codon 129)	Negative	Positive
...

Experimental Protocols

Phenotypic Characterization of Resistance

This protocol determines the EC50 value of **Trifloxystrobin** based on the inhibition of fungal mycelial growth.

Materials:

- Pure fungal cultures
- Potato Dextrose Agar (PDA) medium
- **Trifloxystrobin** (technical grade)
- Dimethyl sulfoxide (DMSO) or acetone
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator
- Calipers or ruler

Procedure:

- **Stock Solution Preparation:** Prepare a 10 mg/mL stock solution of **Trifloxystrobin** in DMSO or acetone.
- **Media Preparation:** Autoclave PDA medium and cool it to 50-55°C in a water bath.
- **Fungicide Amendment:** Add appropriate volumes of the **Trifloxystrobin** stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (DMSO or acetone) at the same concentration as the highest fungicide concentration plate.
- **Pouring Plates:** Pour the amended PDA into sterile Petri dishes and allow them to solidify.
- **Inoculation:** From the margin of an actively growing fungal culture (3-7 days old), take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the

center of each fungicide-amended and control plate.

- Incubation: Incubate the plates in the dark at the optimal temperature for the specific fungus (e.g., 25°C).
- Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.
- Data Analysis:
 - Calculate the mean diameter for each concentration.
 - Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: $\text{Inhibition (\%)} = [(\text{Diameter of control} - \text{Diameter of treatment}) / \text{Diameter of control}] \times 100$
 - Use a statistical software (e.g., R, GraphPad Prism) to perform a probit or logistic regression analysis to calculate the EC50 value.

This protocol determines the EC50 value of **Trifloxystrobin** based on the inhibition of fungal spore germination.

Materials:

- Fungal culture producing abundant spores
- Sterile distilled water
- **Trifloxystrobin** stock solution (as in Protocol 1.1)
- Microscope slides or multi-well plates
- Hemocytometer
- Microscope
- Humid chamber

Procedure:

- **Spore Suspension Preparation:** Flood the surface of a sporulating fungal culture with a small volume of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20). Gently scrape the surface with a sterile loop to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
- **Spore Concentration Adjustment:** Adjust the spore concentration to 1×10^5 spores/mL using a hemocytometer.
- **Fungicide Dilutions:** Prepare a series of **Trifloxystrobin** dilutions in sterile distilled water from the stock solution (e.g., 0, 0.001, 0.01, 0.1, 1, 10 $\mu\text{g/mL}$).
- **Incubation:** Mix equal volumes of the spore suspension and the fungicide dilutions. Pipette a drop of each mixture onto a microscope slide or into the well of a multi-well plate. Place the slides or plates in a humid chamber to prevent drying.
- **Incubation:** Incubate at the optimal temperature for spore germination for a period determined by the fungal species (typically 12-24 hours).
- **Data Collection:** Using a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
- **Data Analysis:**
 - Calculate the percentage of spore germination for each concentration.
 - Determine the percentage of germination inhibition relative to the control.
 - Calculate the EC50 value as described in Protocol 1.1.

Molecular Characterization of Resistance

This protocol describes a common method for extracting high-quality genomic DNA from fungal mycelium for use in PCR-based assays.

Materials:

- Fungal mycelium (from liquid or plate culture)
- Liquid nitrogen
- Mortar and pestle
- DNA extraction buffer (e.g., CTAB buffer)
- Phenol:chloroform:isoamyl alcohol (25:24:1)
- Chloroform:isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)
- Microcentrifuge and tubes

Procedure:

- Mycelium Harvest: Harvest fungal mycelium from a liquid culture by filtration or scrape it from the surface of an agar plate.
- Cell Lysis: Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
- Extraction: Transfer the powdered mycelium to a microcentrifuge tube containing pre-warmed DNA extraction buffer. Vortex thoroughly and incubate at 65°C for 60 minutes.
- Purification:
 - Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inversion, and centrifuge at 12,000 x g for 10 minutes.
 - Transfer the upper aqueous phase to a new tube.

- Repeat the extraction with chloroform:isoamyl alcohol.
- DNA Precipitation:
 - To the final aqueous phase, add 0.7 volumes of ice-cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes.
 - Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
- Washing and Resuspension:
 - Wash the DNA pellet with ice-cold 70% ethanol and air dry briefly.
 - Resuspend the DNA in TE buffer.
- RNase Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.
- Quantification and Quality Check: Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

This protocol amplifies a fragment of the *cytb* gene encompassing the codons associated with **Trifloxystrobin** resistance.

Materials:

- Fungal genomic DNA
- PCR primers flanking the resistance mutation sites (e.g., targeting codons 129 and 143)
- Taq DNA polymerase and reaction buffer
- dNTPs
- Thermal cycler
- Agarose gel electrophoresis equipment

Primer Design: Primers should be designed based on conserved regions of the fungal cytb gene. Published primers for specific fungal groups can be used as a starting point. For example, primers targeting the region containing codons 129 and 143 are commonly used.[\[7\]](#)
[\[8\]](#)

Example Primer Set:

- Forward Primer (Cytb-F): 5'-TATGTTTTCTATGCAGGATCT-3'
- Reverse Primer (Cytb-R): 5'-GGTAATAGTAATAGCGGTAGGA-3' (Note: These are example primers and may need optimization for different fungal species.)

PCR Reaction Mix (50 µL):

Component	Final Concentration
10x PCR Buffer	1x
dNTPs	200 µM each
Forward Primer	0.5 µM
Reverse Primer	0.5 µM
Taq DNA Polymerase	1.25 units
Genomic DNA	50-100 ng
Nuclease-free water	to 50 µL

Thermal Cycling Conditions:

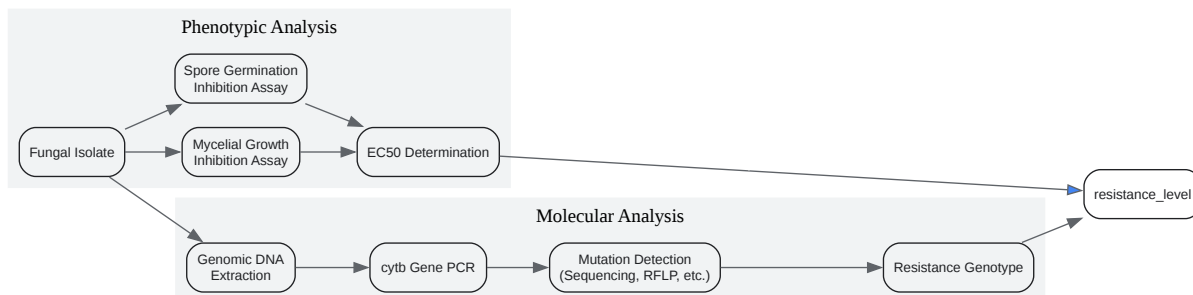
Step	Temperature	Time	Cycles
Initial Denaturation	95°C	5 min	1
Denaturation	95°C	30 sec	35
Annealing	55°C	30 sec	1
Extension	72°C	1 min	
Final Extension	72°C	10 min	1

Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a single band of the expected size.

The amplified *cytb* gene fragment can be analyzed for resistance mutations using several methods:

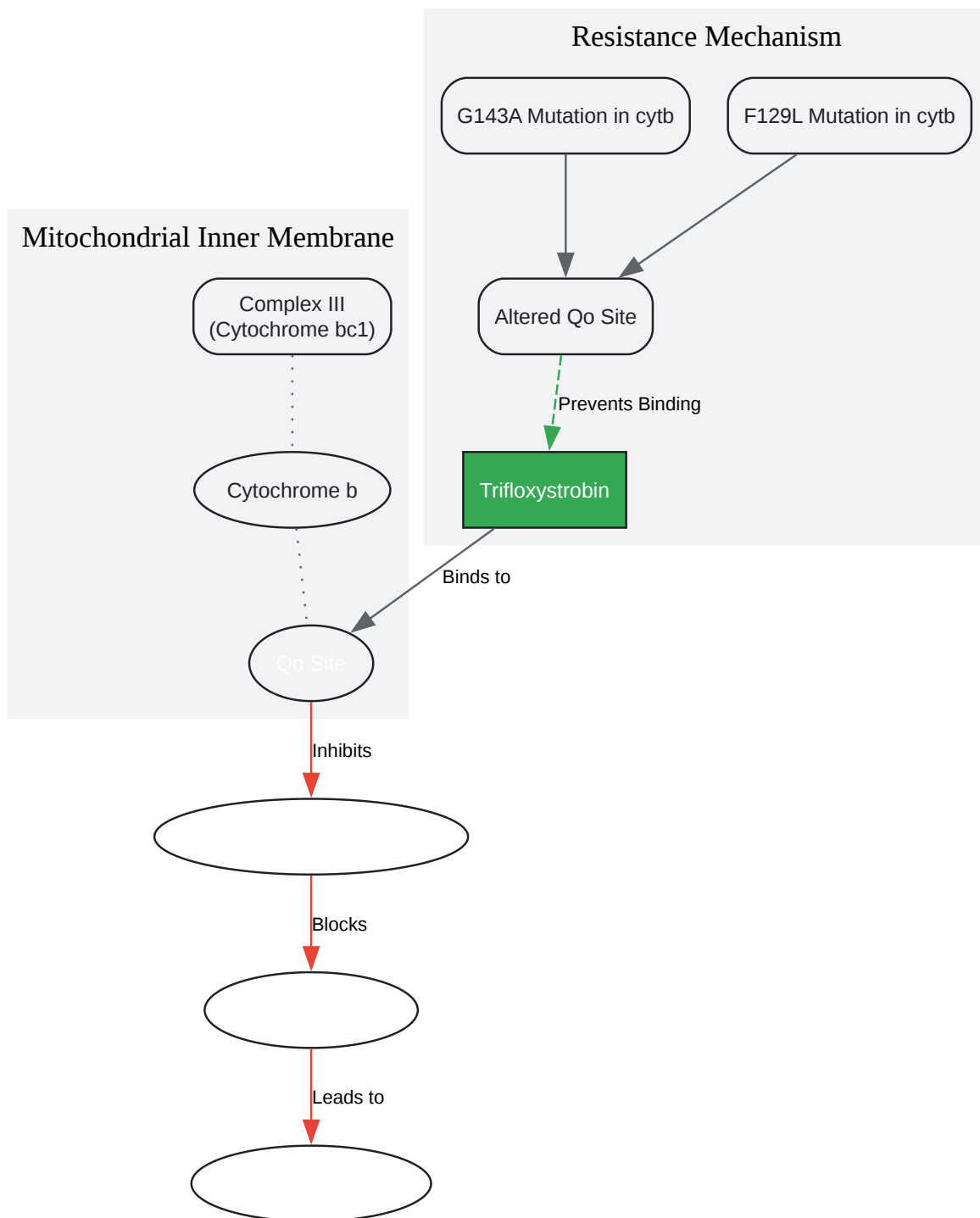
- **DNA Sequencing:** This is the most definitive method to identify known and novel mutations. The purified PCR product is sent for Sanger sequencing, and the resulting sequence is compared to a wild-type reference sequence.
- **PCR-Restriction Fragment Length Polymorphism (PCR-RFLP):** The G143A mutation creates or abolishes a restriction site for a specific enzyme (e.g., Fnu4HI or SmaI). Digesting the PCR product with the appropriate enzyme will produce different fragment patterns for sensitive and resistant isolates.
- **Allele-Specific PCR (AS-PCR):** This method uses primers that are specific to either the wild-type or the mutant allele, allowing for rapid screening of a large number of isolates.[\[9\]](#)[\[10\]](#)
- **Real-Time PCR with Allele-Specific Probes:** This quantitative method can not only detect the presence of resistance mutations but also determine the proportion of resistant alleles in a mixed population.[\[1\]](#)[\[11\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for studying **Trifloxystrobin** resistance.



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Caption: Mechanism of action of **Trifloxystrobin** and resistance.

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